molecular formula C12H12O3S B12878965 3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol CAS No. 923267-55-4

3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol

Cat. No.: B12878965
CAS No.: 923267-55-4
M. Wt: 236.29 g/mol
InChI Key: VUHLAKSKSRIXFA-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol typically involves the reaction of 5-methylbenzene-1,2-diol with furan-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is not fully understood. it is believed to exert its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. The furan ring and thioether linkage may play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.

    Thioether-linked benzene derivatives: Compounds with thioether linkages connecting benzene rings.

Uniqueness

3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is unique due to the combination of its furan ring and thioether linkage, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

923267-55-4

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C12H12O3S/c1-8-5-10(13)12(14)11(6-8)16-7-9-3-2-4-15-9/h2-6,13-14H,7H2,1H3

InChI Key

VUHLAKSKSRIXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O

Origin of Product

United States

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